3-Isoxazolidinone, 4-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-2-methyl-, (Z)-
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Overview
Description
(E)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a benzylidene group attached to an isoxazolidinone ring, with tert-butyl groups providing steric hindrance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-methylisoxazolidin-3-one under specific conditions. One common method includes the use of powdered molecular sieves and stirring the reaction mixture at room temperature until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone methide derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can participate in substitution reactions, particularly at the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include lead dioxide and other metal oxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Quinone methide derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzylidene or benzyl derivatives.
Scientific Research Applications
(E)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one has several scientific research applications:
Chemistry: Used as a radical-trapping antioxidant in studies involving autoxidation inhibition.
Medicine: Investigated for its antioxidant properties and potential therapeutic benefits.
Industry: Used as an additive in materials to enhance stability and prevent degradation.
Mechanism of Action
The mechanism by which (E)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one exerts its effects involves radical-trapping antioxidant activity. The compound can inhibit autoxidation by trapping peroxyl radicals, preventing the propagation of oxidative chain reactions. This activity is attributed to the unique structure of the compound, which allows it to effectively interact with and neutralize reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
Quinone Methide Dimers: These compounds also exhibit radical-trapping antioxidant activity but differ in their structural features and reactivity.
Hindered Phenols: Common antioxidants that contain phenolic O-H bonds, unlike (E)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one, which lacks such bonds.
Uniqueness
(E)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one is unique due to its lack of labile hydrogen atoms, which are typically present in conventional antioxidants. This structural feature contributes to its enhanced reactivity and effectiveness as a radical-trapping antioxidant, making it a valuable compound for various applications.
Properties
CAS No. |
127245-20-9 |
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Molecular Formula |
C19H27NO3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(4E)-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-methyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C19H27NO3/c1-18(2,3)14-9-12(8-13-11-23-20(7)17(13)22)10-15(16(14)21)19(4,5)6/h8-10,21H,11H2,1-7H3/b13-8+ |
InChI Key |
OTOTVZIIINPDEE-MDWZMJQESA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CON(C2=O)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CON(C2=O)C |
Origin of Product |
United States |
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